molecular formula C18H13ClN2S B12869954 1-(6-Chloro-1-benzothiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole CAS No. 98319-04-1

1-(6-Chloro-1-benzothiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole

Katalognummer: B12869954
CAS-Nummer: 98319-04-1
Molekulargewicht: 324.8 g/mol
InChI-Schlüssel: FSXWKQOQCKFZRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Chlorobenzo[b]thiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound that contains a benzothiophene moiety and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chlorobenzo[b]thiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Chlorobenzo[b]thiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(6-Chlorobenzo[b]thiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole has various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(6-Chlorobenzo[b]thiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The pyrazole ring can also contribute to the compound’s biological activity by interacting with different molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Chlorobenzo[b]thiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole is unique due to its specific combination of a benzothiophene moiety and a pyrazole ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

98319-04-1

Molekularformel

C18H13ClN2S

Molekulargewicht

324.8 g/mol

IUPAC-Name

1-(6-chloro-1-benzothiophen-2-yl)-3-methyl-5-phenylpyrazole

InChI

InChI=1S/C18H13ClN2S/c1-12-9-16(13-5-3-2-4-6-13)21(20-12)18-10-14-7-8-15(19)11-17(14)22-18/h2-11H,1H3

InChI-Schlüssel

FSXWKQOQCKFZRG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC4=C(S3)C=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.